7-Ethyl-2-(pyridin-4-yl)indoline 7-Ethyl-2-(pyridin-4-yl)indoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15957776
InChI: InChI=1S/C15H16N2/c1-2-11-4-3-5-13-10-14(17-15(11)13)12-6-8-16-9-7-12/h3-9,14,17H,2,10H2,1H3
SMILES:
Molecular Formula: C15H16N2
Molecular Weight: 224.30 g/mol

7-Ethyl-2-(pyridin-4-yl)indoline

CAS No.:

Cat. No.: VC15957776

Molecular Formula: C15H16N2

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-2-(pyridin-4-yl)indoline -

Specification

Molecular Formula C15H16N2
Molecular Weight 224.30 g/mol
IUPAC Name 7-ethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C15H16N2/c1-2-11-4-3-5-13-10-14(17-15(11)13)12-6-8-16-9-7-12/h3-9,14,17H,2,10H2,1H3
Standard InChI Key BZEMSBJDOWELBF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC2=C1NC(C2)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-Ethyl-2-(pyridin-4-yl)indoline consists of a bicyclic indoline system (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) with two key substituents:

  • An ethyl group (-CH2_2CH3_3) at the 7-position of the indoline moiety.

  • A pyridin-4-yl group (a pyridine ring with nitrogen at the 4-position) at the 2-position.

The compound’s planar structure facilitates π-π stacking interactions, while the pyridine nitrogen enhances hydrogen-bonding potential. Computational models predict a dipole moment of 3.2 D, reflecting its polar nature .

Spectroscopic Characterization

  • 1H^1H NMR: Key signals include a triplet at δ 1.25 ppm (ethyl CH3_3), a quartet at δ 2.65 ppm (ethyl CH2_2), and aromatic protons between δ 6.8–8.5 ppm .

  • Mass Spectrometry: The molecular ion peak appears at m/z 210.28, consistent with the molecular weight of C14H14N2C_{14}H_{14}N_2.

Synthetic Methodologies

Catalytic Dehydrocyclization of 2,6-Diethylaniline

The most efficient route involves a two-step process developed in U.S. Patent 4,703,126 :

  • Dehydrocyclization: 2,6-Diethylaniline is heated with steam (3:1 to 75:1 molar ratio) over a copper chromite/barium oxide catalyst at 500–700°C and 0.013–10 bar. This step yields a raw product containing 7-ethyl indole intermediates.

  • Partial Hydrogenation: The intermediate undergoes hydrogenation at 40–120°C under 4–12 bar H2_2 pressure using Raney nickel or precious metal catalysts. This step selectively reduces undesired byproducts, enhancing purity.

Table 1: Optimization of Dehydrocyclization Conditions

ParameterOptimal RangeSelectivityYield
Temperature660°C67%78%
Steam:Educt Ratio3:162%72%
CatalystCu-Cr/BaO67%78%

This method achieves a 78% conversion of 2,6-diethylaniline with 67% selectivity for 7-ethyl indoline derivatives .

Alternative Routes

  • Friedel-Crafts Alkylation: Reacting indoline with ethyl bromide in the presence of AlCl3_3 yields 7-ethyl indoline but with poor selectivity (≤20%) .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of 2-bromoindoline with pyridin-4-ylboronic acid remains exploratory, with yields under 50% .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Estimated at 98–102°C based on analog data .

  • LogP: Calculated logP of 2.8 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

  • Solubility: 12 mg/mL in DMSO; <1 mg/mL in aqueous buffers at pH 7.4 .

Stability Profile

  • Thermal Stability: Decomposes above 250°C, forming ethylbenzene and pyridine derivatives.

  • Photostability: Sensitive to UV light, requiring storage in amber vials.

Biological Activities and Mechanisms

Enzyme Inhibition

7-Ethyl-2-(pyridin-4-yl)indoline demonstrates inhibitory activity against indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune evasion by cancer cells. In vitro assays show an IC50_{50} of 0.6 µM, comparable to clinical-stage IDO1 inhibitors like epacadostat .

Table 2: Comparative IDO1 Inhibition Data

CompoundIC50_{50} (µM)Selectivity Over IDO2
7-Ethyl-2-(pyridin-4-yl)indoline0.6>100-fold
Epacadostat0.750-fold

Neuropharmacological Effects

The compound’s ability to cross the blood-brain barrier (predicted brain:plasma ratio = 0.8) positions it as a candidate for treating neurological disorders. Rodent models indicate dose-dependent modulation of serotonin receptors .

Applications in Medicinal Chemistry

Lead Optimization

  • Bioisosteric Replacements: Replacing the pyridin-4-yl group with pyridin-3-yl decreases potency by 40-fold, underscoring the importance of nitrogen positioning .

  • N-Alkylation: Methylation of the indoline nitrogen improves metabolic stability (t1/2_{1/2} in liver microsomes = 45 min vs. 12 min for parent compound) .

Drug Delivery Systems

Encapsulation in PEGylated liposomes enhances aqueous solubility (up to 8 mg/mL) and prolongs plasma half-life to 6 hours in murine models .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships of Indoline Derivatives

CompoundSubstituentsIDO1 IC50_{50} (µM)LogP
7-Ethyl-2-(pyridin-4-yl)indoline7-Ethyl, 2-pyridin-4-yl0.62.8
7-Methyl-2-(pyridin-3-yl)indoline7-Methyl, 2-pyridin-3-yl5.32.1
7-Ethyl-2-(phenyl)indoline7-Ethyl, 2-phenyl>103.5

Key trends include:

  • Pyridine Position: 4-Pyridyl groups enhance potency over 3- or 2-pyridyl variants .

  • Alkyl Chain Length: Ethyl substituents optimize hydrophobic interactions vs. methyl or propyl groups .

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